molecular formula C19H18ClN3O4 B12057287 Pyraclostrobin D3 (N-methoxy D3)

Pyraclostrobin D3 (N-methoxy D3)

Cat. No.: B12057287
M. Wt: 390.8 g/mol
InChI Key: HZRSNVGNWUDEFX-BMSJAHLVSA-N
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Description

Pyraclostrobin D3 (N-methoxy D3) is an isotope-labeled analog of the strobilurin fungicide pyraclostrobin. In this compound, the N-methoxy protons are replaced by deuterium. Pyraclostrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterium-labeled version, Pyraclostrobin D3, is primarily used in scientific research for more accurate quantitative analysis through techniques like isotope dilution mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyraclostrobin D3 involves the replacement of hydrogen atoms with deuterium in the N-methoxy group of pyraclostrobin. This can be achieved through a series of chemical reactions that introduce deuterium into the desired positions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of Pyraclostrobin D3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Pyraclostrobin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Pyraclostrobin D3 .

Scientific Research Applications

Pyraclostrobin D3 is extensively used in scientific research, particularly in the field of analytical chemistry. Its applications include:

Mechanism of Action

Pyraclostrobin D3, like its non-labeled counterpart, functions by inhibiting mitochondrial respiration in fungal cells. It targets the cytochrome bc1 complex in the mitochondrial electron transport chain, disrupting the production of ATP and leading to the death of the fungal cells. This mechanism makes it highly effective against a wide range of fungal pathogens .

Comparison with Similar Compounds

    Pyraclostrobin: The non-labeled version of Pyraclostrobin D3.

    Azoxystrobin: Another strobilurin fungicide with a similar mode of action.

    Trifloxystrobin: A strobilurin fungicide used for similar applications.

Uniqueness: Pyraclostrobin D3 is unique due to the presence of deuterium atoms, which makes it particularly useful for isotope dilution mass spectrometry. This labeling allows for more precise and accurate quantification in analytical studies, providing an advantage over non-labeled analogs .

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

390.8 g/mol

IUPAC Name

methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate

InChI

InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i2D3

InChI Key

HZRSNVGNWUDEFX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])ON(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)C(=O)OC

Canonical SMILES

COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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